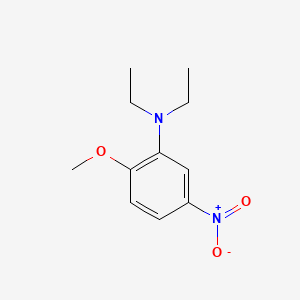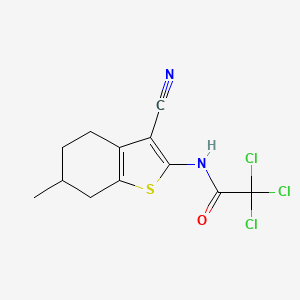![molecular formula C20H26N4O2 B14155979 1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol CAS No. 896852-79-2](/img/structure/B14155979.png)
1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a tetrahydro-oxa-triaza-benzo[c]fluorene core, which is known for its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol typically involves multicomponent reactions. One common approach is the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . This method allows for the construction of the tetrahydro-oxa-triaza-benzo[c]fluorene core under controlled conditions, often involving microwave irradiation to enhance reaction rates and yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Materials Science: The compound’s stability and electronic properties make it suitable for use in advanced materials, such as organic semiconductors.
Biological Studies: Its interactions with biological molecules are studied to understand its potential as a drug candidate.
Industrial Applications: The compound’s reactivity and stability are leveraged in various industrial processes, including catalysis and polymer synthesis.
作用機序
The mechanism of action of 1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydro-4H-indol-4-one derivatives: These compounds share a similar tetrahydro structure and are known for their medicinal properties.
1-Isobutyl-1,2,3,4-tetrahydro-7-quinolinamine: This compound has a similar core structure and is studied for its biological activity.
Uniqueness
1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol is unique due to its specific combination of functional groups and the presence of the oxa-triaza-benzo[c]fluorene core. This unique structure imparts distinct reactivity and stability, making it a valuable compound for various applications.
特性
CAS番号 |
896852-79-2 |
|---|---|
分子式 |
C20H26N4O2 |
分子量 |
354.4 g/mol |
IUPAC名 |
1-[[8-(2-methylpropyl)-11-oxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]amino]propan-2-ol |
InChI |
InChI=1S/C20H26N4O2/c1-11(2)8-15-13-6-4-5-7-14(13)16-17-18(26-20(16)24-15)19(23-10-22-17)21-9-12(3)25/h10-12,25H,4-9H2,1-3H3,(H,21,22,23) |
InChIキー |
RMHHBZGONJTIEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC2=C(C3=C1CCCC3)C4=C(O2)C(=NC=N4)NCC(C)O |
溶解性 |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


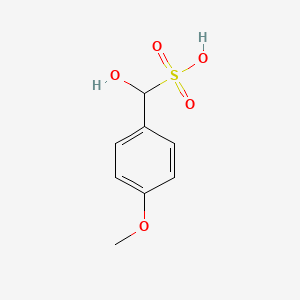
![2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B14155914.png)
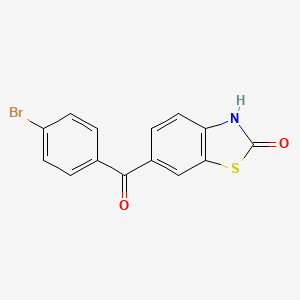
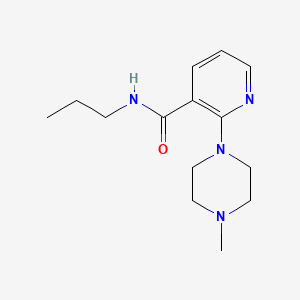
![8-Methoxy-2,2,5-trimethyl-1,4-dihydro-2H-3,7-dioxa-6,9,11-triaza-benzo[c]fluorene](/img/structure/B14155928.png)
![8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione](/img/structure/B14155932.png)
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155937.png)

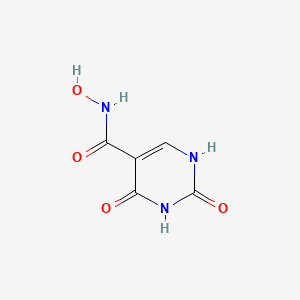
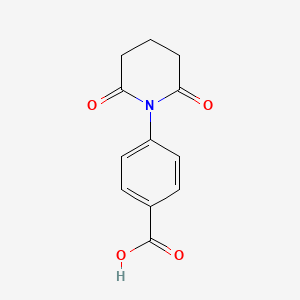
![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)
